N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound containing a 1,3-thiazole ring, a 5-chlorothiophene ring, and a 4-fluoro-1,3-benzothiazole ring. This compound belongs to the class of thiazole derivatives which are known for their diverse range of biological activities. Within the scientific literature, N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine is specifically referenced in research related to A3 adenosine receptors (A3AR). A3ARs are implicated in therapeutic areas such as pain, ischemia, and inflammatory disease. N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine is a derivative of the known A3AR antagonist DPTN 9 (N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide) [ [] https://www.semanticscholar.org/paper/d4879e922029ff38b0493d4feb0377daeaa0e8a3 ].
The provided papers do not detail any specific chemical reactions involving N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine. Its primary application in the reviewed literature is as a ligand for A3AR, and the research focuses on its binding affinity and selectivity for this receptor rather than its reactivity [ [] https://www.semanticscholar.org/paper/d4879e922029ff38b0493d4feb0377daeaa0e8a3 ].
While the provided papers don't explicitly detail the mechanism of action, based on its structural similarity to DPTN 9 and its classification as an A3AR antagonist [ [] https://www.semanticscholar.org/paper/d4879e922029ff38b0493d4feb0377daeaa0e8a3 ], it is likely that N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine competitively binds to the orthosteric site of the A3AR. This prevents the natural ligand, adenosine, from binding and activating the receptor, thus inhibiting downstream signaling pathways associated with A3AR activation.
The primary application of N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine, as reported in the reviewed literature, is in the field of A3 adenosine receptor research. It is part of a structure-activity relationship study aimed at developing selective A3AR antagonists for potential therapeutic use [ [] https://www.semanticscholar.org/paper/d4879e922029ff38b0493d4feb0377daeaa0e8a3 ]. The compound was investigated as a possible radioligand for A3AR but was determined to have lower affinity than the 3-iodo derivative, MRS7907, which was chosen as the candidate radioligand [ [] https://www.semanticscholar.org/paper/d4879e922029ff38b0493d4feb0377daeaa0e8a3 ].
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7